molecular formula C14H15N3O2 B8284589 ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate

ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate

Cat. No.: B8284589
M. Wt: 257.29 g/mol
InChI Key: LOLSIQDHBZSPBL-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate is a complex organic compound with a unique structure that includes a cyano group, an ethyl ester, and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under specific conditions. One common method includes the condensation of ethyl cyanoacetate with 1-methyl-2-(phenylmethylidene)hydrazine in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with biological macromolecules, leading to changes in their structure and function. The exact pathways and targets can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate
  • Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate
  • Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

Uniqueness

Ethyl 2-cyano-3-[1-methyl-2-(phenylmethylidene)hydrazin-1-yl]prop-2-enoate is unique due to its hydrazine moiety and the presence of a phenylmethylidene group. These structural features confer specific reactivity and potential biological activities that distinguish it from other similar compounds. The combination of these groups in a single molecule provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

ethyl 3-[(benzylideneamino)-methylamino]-2-cyanoprop-2-enoate

InChI

InChI=1S/C14H15N3O2/c1-3-19-14(18)13(9-15)11-17(2)16-10-12-7-5-4-6-8-12/h4-8,10-11H,3H2,1-2H3

InChI Key

LOLSIQDHBZSPBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CN(C)N=CC1=CC=CC=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

258 g (1.92 mol) of N-benzylidene-/V′-methylhydrazine and 325 g (1.92 mol) of ethyl ethoxy-methylenecyanoacetate were initially charged in 1000 ml of toluene and heated at the boil for 1 hour. After cooling, the mixture was filtered off with suction, which gave 447 g (89.5% of theory) of ethyl 3-(N′-benzylidene-N-methylhydrazino)-2-cyanoacrylate [log P (pH 2.3)=2.31]. The filtrate was allowed to stand for 16 hours and then again filtered off with suction, which gave another 7.7 g (1.5% of theory) of the desired product.
Quantity
258 g
Type
reactant
Reaction Step One
Quantity
325 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

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